Elucidating the Structure of Propane-1,2,3-triyl tritricosanoate: An In-depth Technical Guide
Elucidating the Structure of Propane-1,2,3-triyl tritricosanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the elucidation of propane-1,2,3-triyl tritricosanoate. This saturated triglyceride, composed of a glycerol (B35011) backbone esterified with three tricosanoic acid chains, serves as a model for understanding the behavior of high-molecular-weight lipids. This document outlines key physicochemical properties and details the experimental protocols for its structural characterization using modern analytical techniques.
Physicochemical Properties
Propane-1,2,3-triyl tritricosanoate, also known as tritricosanoin or glycerol tritricosanoate, is a large, non-polar molecule.[1][2][3] Its high molecular weight and long saturated fatty acid chains dictate its physical properties. While specific experimental data for this compound is scarce, properties can be extrapolated from similar long-chain triglycerides.
| Property | Value | Source |
| Molecular Formula | C72H140O6 | [2][4][5] |
| Molecular Weight | 1101.88 g/mol | [2][4] |
| CAS Number | 86850-72-8 | [1][4][5] |
| Appearance | White to off-white solid | Representative |
| Melting Point | > 70 °C (estimated) | Representative |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and chloroform (B151607). | Representative |
Molecular Structure
The structure of propane-1,2,3-triyl tritricosanoate consists of a central glycerol molecule linked to three 23-carbon saturated fatty acids (tricosanoic acid) via ester bonds.
Caption: Molecular structure of propane-1,2,3-triyl tritricosanoate.
Workflow for Structure Elucidation
The structural confirmation of propane-1,2,3-triyl tritricosanoate involves a multi-step analytical approach, integrating chromatographic separation with spectroscopic analysis.
Caption: General workflow for the structure elucidation of triglycerides.
Experimental Protocols
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the triglyceride. For high molecular weight triglycerides, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
Objective: To determine the molecular weight of propane-1,2,3-triyl tritricosanoate.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.
Methodology:
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Sample Preparation: Dissolve a small amount of the purified sample (approximately 1 mg/mL) in a suitable solvent system, such as a chloroform/methanol mixture. For ESI, the solution may be infused directly or introduced via liquid chromatography. For MALDI, the sample is co-crystallized with a suitable matrix (e.g., sinapinic acid) on a target plate.
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Ionization:
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ESI: The sample solution is sprayed through a heated capillary at a high voltage, generating charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+, [M+Na]+, or [M+NH4]+) are released.
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MALDI: A pulsed laser is used to irradiate the sample-matrix mixture, leading to the desorption and ionization of the analyte molecules.
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Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
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Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak will be observed at an m/z corresponding to the molecular weight of propane-1,2,3-triyl tritricosanoate plus the mass of the adduct ion.
Expected Results: The mass spectrum is expected to show a prominent peak corresponding to the sodiated adduct [C72H140O6 + Na]+ at approximately m/z 1124.07 or the ammonium (B1175870) adduct [C72H140O6 + NH4]+ at approximately m/z 1119.93. Fragmentation may lead to the observation of ions corresponding to the loss of one or more fatty acid chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure.
Objective: To confirm the presence of the glycerol backbone and the tricosanoate (B1255869) acyl chains.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
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Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Glycerol CH₂ (sn-1, sn-3) | ~4.1-4.3 | dd |
| Glycerol CH (sn-2) | ~5.2 | m |
| α-CH₂ of acyl chains | ~2.3 | t |
| β-CH₂ of acyl chains | ~1.6 | m |
| Bulk -(CH₂)n- of acyl chains | ~1.2-1.4 | br s |
| Terminal -CH₃ of acyl chains | ~0.88 | t |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~173 |
| Glycerol CH (sn-2) | ~69 |
| Glycerol CH₂ (sn-1, sn-3) | ~62 |
| α-CH₂ of acyl chains | ~34 |
| β-CH₂ of acyl chains | ~25 |
| Bulk -(CH₂)n- of acyl chains | ~29-32 |
| Terminal -CH₃ of acyl chains | ~14 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing confirmatory evidence for the ester linkages and the long hydrocarbon chains.
Objective: To identify the key functional groups in propane-1,2,3-triyl tritricosanoate.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Methodology:
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Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1745 | Strong, sharp stretch |
| C-H (alkane) | ~2920, 2850 | Strong, sharp stretches |
| C-O (ester) | ~1160 | Strong stretch |
| CH₂ bend | ~1465 | Methylene scissoring |
This comprehensive approach, combining chromatographic purification with detailed spectroscopic analysis, allows for the unambiguous structure elucidation of propane-1,2,3-triyl tritricosanoate, providing a solid foundation for its use in research and development.
